2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-
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Overview
Description
2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their versatile biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- can be achieved through various synthetic routes. One common method involves the reaction of N-(2-bromophenyl)sulfonyl chloride with pyrrolidinone under basic conditions . The reaction typically requires the use of a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can form strong interactions with proteins, potentially inhibiting their function . The compound may also interfere with cellular pathways by binding to key enzymes or receptors, leading to altered cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- include other pyrrolidinone derivatives such as:
Properties
CAS No. |
830319-67-0 |
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Molecular Formula |
C10H10BrNO3S |
Molecular Weight |
304.16 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO3S/c11-8-4-1-2-5-9(8)16(14,15)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 |
InChI Key |
DHSBQTASOQCIMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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